molecular formula C10H17N3 B1483545 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine CAS No. 2090878-51-4

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1483545
CAS No.: 2090878-51-4
M. Wt: 179.26 g/mol
InChI Key: VDNUDYDULCBTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthetic Applications

  • Pyrazole derivatives, including those bearing a cyclopropyl group at the C3-position and an amino substituent at C5, have been successfully used in palladium-catalyzed direct arylations. These reactions are notable for their regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating their synthetic utility in creating complex heterocyclic structures (Sidhom et al., 2018).

Antimicrobial Activities

  • Novel derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and tested for their antibacterial and antifungal activities. These studies revealed potent antimicrobial activities among synthesized compounds, indicating their potential as therapeutic agents (Raju et al., 2010).

Synthesis of Fused Heterocycles

  • Research on the synthesis of functionalized indole-3-yl pyrazole derivatives from 3-cyanoacetylindole showcases the versatility of pyrazol-5-amines as intermediates for generating novel pyrazolo-fused compounds. These methodologies have been explored for their potential in producing compounds of pharmaceutical interest (El‐Mekabaty et al., 2017).

Biological Activities

  • The design and synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been investigated for their potential anticancer activities. These studies highlight the importance of pyrazole derivatives in medicinal chemistry as potential anticancer agents, showcasing the diverse biological activities that can be achieved with modifications to the pyrazole scaffold (Alam et al., 2018).

Properties

IUPAC Name

5-cyclopropyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(11)5-9(12-13)8-3-4-8/h5,7-8H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUDYDULCBTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.